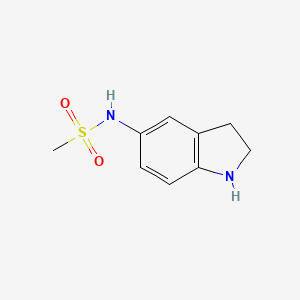![molecular formula C16H25N3O4S B8743184 [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H25N3O4S This compound is known for its unique structural features, which include a piperidine ring, an aminobenzenesulfonyl group, and a carbamic acid tert-butyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 1-(4-nitrobenzenesulfonyl)piperidine. This intermediate is then reduced to 1-(4-aminobenzenesulfonyl)piperidine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the aminobenzenesulfonyl derivative is reacted with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
化学反応の分析
Types of Reactions
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonyl group can produce sulfides or thiols.
科学的研究の応用
Chemistry
In chemistry, [1-(4-Aminobenzenesulfonyl)piperidin-
特性
分子式 |
C16H25N3O4S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) |
InChIキー |
GFZRHGVLPOHOPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)


![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-4,5,6,7-tetrachloro-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8743127.png)


![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)


![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)



